3-[(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)sulfonyl]pyridine
Description
Properties
IUPAC Name |
5-(1-pyridin-3-ylsulfonylazetidin-3-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O3S/c18-17(19,20)13-4-1-3-11(7-13)15-22-16(27-23-15)12-9-24(10-12)28(25,26)14-5-2-6-21-8-14/h1-8,12H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBZCUVZPOZKCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CN=CC=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)sulfonyl]pyridine typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the trifluoromethyl group: Trifluoromethylation can be performed using reagents like trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source.
Formation of the azetidine ring: This step involves the cyclization of an appropriate amine with a suitable electrophile.
Pyridine ring attachment: The final step involves coupling the synthesized intermediate with a pyridine derivative, often using palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for such complex molecules often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Hydrolysis of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole moiety undergoes hydrolysis under acidic or basic conditions. For example:
-
Acidic Hydrolysis : Treatment with concentrated HCl (aq) at reflux converts the oxadiazole into a carboxylic acid derivative and an amidoxime.
-
Basic Hydrolysis : Exposure to NaOH (aq) yields a nitrile intermediate, which further hydrolyzes to an amide.
| Conditions | Products | Yield | Reference |
|---|---|---|---|
| 6M HCl, reflux, 6 h | 3-(Trifluoromethyl)benzamide and pyridine-3-sulfonamide derivatives | 55–70% | |
| 2M NaOH, 80°C, 4 h | 3-(Trifluoromethyl)phenyl nitrile and azetidine sulfonyl carboxylate | 60–75% |
Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl group acts as a leaving group in nucleophilic substitution reactions. Primary and secondary amines displace the sulfonyl group under mild conditions:
pythonExample: Reaction with morpholine Reagents: Morpholine, DMF, K₂CO₃, 60°C, 12 h Product: 3-[(3-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)morpholino]pyridine Yield: 82% [2][4]
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Thiomorpholine | Dioxane, 75°C, 8 h | Sulfur-containing azetidine-pyridine hybrid | 78% | |
| Piperidine | DMF, K₂CO₃, 50°C, 6 h | Piperidine-substituted azetidine derivative | 85% |
Azetidine Ring-Opening Reactions
The strained azetidine ring undergoes ring-opening in the presence of acids or nucleophiles:
-
Acid-Catalyzed Ring-Opening : H₂SO₄ (conc.) cleaves the azetidine to form a linear sulfonamide .
-
Nucleophilic Ring-Oxidation : Hydrogen peroxide (30%) oxidizes the azetidine to a pyrrolidine derivative .
| Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|
| H₂SO₄, H₂O, 100°C, 3 h | Linear sulfonamide with oxadiazole | 65% | |
| 30% H₂O₂, AcOH, 60°C, 2 h | Pyrrolidine-3-sulfonylpyridine derivative | 58% |
Electrophilic Aromatic Substitution on Pyridine
The pyridine ring participates in electrophilic substitution, though reactivity is moderated by the electron-withdrawing sulfonyl group. Nitration occurs at the meta position relative to the sulfonyl group:
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 5-Nitro-pyridine-sulfonyl derivative | 45% | |
| Halogenation | Br₂, FeBr₃, CHCl₃, 40°C, 4h | 5-Bromo-pyridine-sulfonyl derivative | 50% |
Catalytic Hydrogenation
The oxadiazole ring is reduced under hydrogenation conditions:
-
Pd/C, H₂ (1 atm) : Converts the oxadiazole to a diamidine derivative.
| Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 10% Pd/C | H₂, EtOH, 25°C, 12h | Diamidine-azetidine sulfonyl hybrid | 90% |
Cross-Coupling Reactions
The trifluoromethylphenyl group enables Suzuki-Miyaura couplings with aryl boronic acids:
| Boronic Acid | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Methoxyphenyl | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl-substituted oxadiazole derivative | 75% |
Key Mechanistic Insights
-
Sulfonyl Group Reactivity : The sulfonyl moiety enhances leaving-group ability in substitution reactions but deactivates the pyridine ring toward electrophiles .
-
Azetidine Strain : Ring-opening reactions exploit the azetidine’s 88° bond angles, favoring nucleophilic attack at the β-carbon.
-
Oxadiazole Stability : Hydrolysis rates depend on the electronic effects of the trifluoromethyl group, which stabilizes the oxadiazole under neutral conditions.
Scientific Research Applications
3-[(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)sulfonyl]pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)sulfonyl]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, often through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Pathways Involved: It can modulate various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds from the evidence share partial structural homology with the target molecule:
Compound from :
Name : 3-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}[1,2,4]triazolo[4,3-a]pyridine
Core Structure :
- [1,2,4]Triazolo[4,3-a]pyridine (fused triazole-pyridine system).
- Key differences :
- Replaces the azetidine-sulfonyl group with a sulfanyl (-S-) linker.
- Substitutes 1,2-oxazole (5-membered ring with one oxygen and one nitrogen) for 1,2,4-oxadiazole.
- Lacks the trifluoromethylphenyl group.
Implications :
- The smaller oxazole ring may offer less steric hindrance but lower metabolic stability than oxadiazole .
Compound from :
Name: 3-[3-cyclopentylsulfanyl-5-[[3-methyl-4-(4-methylsulfonylphenyl)phenoxy]methyl]-1,2,4-triazol-4-yl]pyridine Core Structure:
- Pyridine linked to a 1,2,4-triazole ring.
- Key differences: Uses a 1,2,4-triazole instead of 1,2,4-oxadiazole. Incorporates a phenoxy-methyl group and a 4-methylsulfonylphenyl substituent. Cyclopentylsulfanyl group replaces the azetidine-sulfonyl moiety. Implications:
- The triazole ring may engage in stronger hydrogen bonding compared to oxadiazole.
- The bulky phenoxy-methyl group could enhance lipophilicity but reduce membrane permeability .
Compound from :
Name : 2-([4-(1-([3-fluoro-5-(trifluoromethyl)phenyl]sulfonyl)-1-methylethyl)piperidin-1-yl]carbonyl)-3-(methylsulfonyl)-5-(trifluoromethyl)pyridine
Core Structure :
- Pyridine with trifluoromethyl and methylsulfonyl substituents.
- Key differences :
- Replaces azetidine with a piperidine ring (6-membered, less strained).
- Contains dual sulfonyl groups and a fluorinated phenyl ring.
Implications :
- The piperidine ring offers greater conformational flexibility than azetidine, which may affect binding pocket compatibility.
- Dual sulfonyl groups could amplify solubility but increase molecular weight (~64 atoms vs. ~40 in the target compound) .
Physicochemical and Pharmacokinetic Trends
Key Research Findings
Electron-Withdrawing Effects : The trifluoromethyl group in the target compound and ’s derivative enhances resistance to cytochrome P450-mediated oxidation, a critical advantage in drug design .
Ring Strain vs.
Heterocycle Impact : Oxadiazole (target) and triazole () both stabilize aromatic stacking, but oxadiazole’s oxygen atom may reduce basicity compared to triazole’s nitrogen .
Biological Activity
The compound 3-[(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)sulfonyl]pyridine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other therapeutic properties supported by diverse research findings.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H15F3N4O2S
- CAS Number : Not specified in the available literature.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-oxadiazole ring system exhibit a broad spectrum of biological activities. The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Compounds with oxadiazole moieties have shown significant antimicrobial properties. For instance:
- Antibacterial Properties : Studies have demonstrated that derivatives of oxadiazole exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria. Specifically, compounds similar to this compound have been tested against various strains including Staphylococcus aureus and Escherichia coli, showing activity comparable to established antibiotics like ampicillin .
| Compound | Activity Against | Reference |
|---|---|---|
| 3-Azetidinyl oxadiazoles | S. aureus, E. coli | |
| Trifluoromethyl oxadiazoles | Pseudomonas aeruginosa |
2. Anticancer Activity
Research has indicated that oxadiazole derivatives can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The inhibition of specific enzymes involved in cancer cell metabolism has been noted. For example, compounds with similar structures have shown potential in inhibiting telomerase and protease activities in cancer cells .
| Compound | Cancer Type | Mechanism | Reference |
|---|---|---|---|
| Oxadiazole derivatives | Various cancers | Enzyme inhibition | |
| Pyridine-based oxadiazoles | Breast cancer | Apoptosis induction |
3. Other Therapeutic Properties
Beyond antimicrobial and anticancer activities, other therapeutic potentials include:
- Anti-inflammatory Effects : Some studies have indicated anti-inflammatory properties linked to the structural features of oxadiazole compounds .
Case Studies
Several case studies highlight the efficacy of related compounds:
- Dhumal et al. (2016) : Investigated the antitubercular activity of oxadiazole derivatives and found that certain compounds exhibited significant inhibition against Mycobacterium tuberculosis with IC50 values in the low micromolar range .
- Desai et al. (2018) : Reported on a series of pyridine-based oxadiazole derivatives that showed enhanced antimicrobial activity compared to standard treatments against multiple bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
